molecular formula C21H20Cl3N B12651906 2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride CAS No. 3765-68-2

2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride

Cat. No.: B12651906
CAS No.: 3765-68-2
M. Wt: 392.7 g/mol
InChI Key: SRUWUHRCPOMPJQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride is a synthetic organic compound that features a pyrene moiety, which is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride typically involves the reaction of pyrene with appropriate chlorinated reagents under controlled conditions. The process may include:

    Step 1: Chlorination of pyrene to introduce the chloroethyl group.

    Step 2: Reaction with ethanamine to form the desired compound.

    Reaction Conditions: These reactions are usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Applications in materials science, particularly in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, the pyrene moiety might intercalate with DNA, affecting its function. The chloroethyl groups could participate in alkylation reactions, modifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloroethyl)-N-(phenylmethyl)ethanamine;hydrochloride
  • 2-chloro-N-(2-chloroethyl)-N-(naphthylmethyl)ethanamine;hydrochloride

Uniqueness

The presence of the pyrene moiety distinguishes 2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride from other similar compounds. Pyrene’s aromatic properties and potential for π-π interactions make it unique and valuable for specific applications.

Properties

CAS No.

3765-68-2

Molecular Formula

C21H20Cl3N

Molecular Weight

392.7 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C21H19Cl2N.ClH/c22-10-12-24(13-11-23)14-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)21(17)20(15)16;/h1-9H,10-14H2;1H

InChI Key

SRUWUHRCPOMPJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN(CCCl)CCCl.Cl

Origin of Product

United States

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